2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Screening
A study by Desai et al. (2014) on the synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives revealed that these compounds exhibited excellent to moderate antimicrobial activity against various bacterial and fungal species. This highlights the potential of incorporating 1,3,4-oxadiazole structures into drug design for antimicrobial purposes Desai, Dodiya, Rajpara, & Rupala, 2014.
Antibacterial and Antifungal Activities
Another relevant study focused on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. This research indicated that compounds with azetidine structures could have significant antibacterial activity, emphasizing the importance of structural features in enhancing biological activity Desai, Shah, Bhavsar, & Saxena, 2008.
Anticonvulsant Studies
Saini (2018) conducted synthesis and anticonvulsant studies on thiazolidinone and azetidinone derivatives from the indole moiety, showcasing the potential of these compounds in developing anticonvulsant drugs. This study underscores the versatility of azetidinone derivatives in medicinal chemistry, especially for neurological conditions Saini, 2018.
Selective Ring Contraction Studies
Research on selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids provided insights into synthetic routes that might be applicable for the synthesis of compounds similar to "2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenylacetamide oxalate." Such studies demonstrate the synthetic versatility of spirocyclic and azetidinone compounds in creating novel structures with potential biological activities Cordero et al., 2003.
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the search results. Given its potential use in drug discovery and development, it’s likely that the mechanism of action would depend on the specific biological target of interest.
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-phenylacetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2.C2H2O4/c21-14(17-13-4-2-1-3-5-13)10-20-8-12(9-20)16-18-15(19-22-16)11-6-7-11;3-1(4)2(5)6/h1-5,11-12H,6-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXEPOSMNEMCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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